molecular formula C12H13NO3 B11885136 Methyl 2-(1-oxo-1,2,3,4-tetrahydroisoquinolin-4-yl)acetate

Methyl 2-(1-oxo-1,2,3,4-tetrahydroisoquinolin-4-yl)acetate

Cat. No.: B11885136
M. Wt: 219.24 g/mol
InChI Key: GILWNVWWLGMZJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of Methyl 2-(1-oxo-1,2,3,4-tetrahydroisoquinolin-4-yl)acetate typically involves the esterification of 4-isoquinolineacetic acid with methanol in the presence of a catalyst. The reaction conditions often include refluxing the mixture to facilitate the esterification process . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Methyl 2-(1-oxo-1,2,3,4-tetrahydroisoquinolin-4-yl)acetate can undergo various chemical reactions, including:

Scientific Research Applications

Methyl 2-(1-oxo-1,2,3,4-tetrahydroisoquinolin-4-yl)acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 2-(1-oxo-1,2,3,4-tetrahydroisoquinolin-4-yl)acetate involves its interaction with specific molecular targets and pathways. Isoquinoline derivatives are known to interact with various enzymes and receptors in the body, leading to their biological effects. The exact molecular targets and pathways can vary depending on the specific derivative and its structure .

Comparison with Similar Compounds

Methyl 2-(1-oxo-1,2,3,4-tetrahydroisoquinolin-4-yl)acetate can be compared with other isoquinoline derivatives, such as:

Properties

Molecular Formula

C12H13NO3

Molecular Weight

219.24 g/mol

IUPAC Name

methyl 2-(1-oxo-3,4-dihydro-2H-isoquinolin-4-yl)acetate

InChI

InChI=1S/C12H13NO3/c1-16-11(14)6-8-7-13-12(15)10-5-3-2-4-9(8)10/h2-5,8H,6-7H2,1H3,(H,13,15)

InChI Key

GILWNVWWLGMZJD-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC1CNC(=O)C2=CC=CC=C12

Origin of Product

United States

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